molecular formula C23H21Cl2N3O5S2 B13626535 N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide

N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide

Cat. No.: B13626535
M. Wt: 554.5 g/mol
InChI Key: ZWZWFCGNYPYQAP-UHFFFAOYSA-N
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Description

N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the indane moiety. The thiophene ring is then incorporated through a series of substitution reactions. The final step involves the sulfonation of the thiophene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the sulfonamide group can inhibit certain biological pathways. The thiophene ring may also contribute to the compound’s overall activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide is unique due to its combination of functional groups, which allows it to interact with multiple molecular targets and exhibit a wide range of activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H21Cl2N3O5S2

Molecular Weight

554.5 g/mol

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2,5-dichlorothiophene-3-sulfonamide

InChI

InChI=1S/C23H21Cl2N3O5S2/c24-21-12-20(22(25)34-21)35(30,31)26-17-4-2-16(3-5-17)23(29)28-9-7-27(8-10-28)13-15-1-6-18-19(11-15)33-14-32-18/h1-6,11-12,26H,7-10,13-14H2

InChI Key

ZWZWFCGNYPYQAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=C(SC(=C5)Cl)Cl

Origin of Product

United States

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